Home > Products > Building Blocks P20288 > 2,7-Dibromoquinoline
2,7-Dibromoquinoline - 1334405-59-2

2,7-Dibromoquinoline

Catalog Number: EVT-1690997
CAS Number: 1334405-59-2
Molecular Formula: C9H5Br2N
Molecular Weight: 286.95 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,8-Dibromoquinoline

  • Compound Description: 6,8-Dibromoquinoline serves as a significant precursor in the synthesis of various 6,8-disubstituted quinoline derivatives. These derivatives have shown potential as anticancer agents. []
  • Relevance: 6,8-Dibromoquinoline shares the same core structure as 2,7-Dibromoquinoline, both being dibrominated quinolines. The difference lies in the position of the bromine atoms on the quinoline ring. []

6,8-Dimethoxyquinoline

  • Compound Description: This compound is a derivative of quinoline with methoxy groups at the 6 and 8 positions. It displays notable anticancer activity against various tumor cell lines. []
  • Relevance: 6,8-Dimethoxyquinoline is a derivative of 6,8-dibromoquinoline, obtained through substitution reactions. It highlights the structural modifications possible from a dibromoquinoline scaffold, similar to 2,7-dibromoquinoline, for enhancing biological activity. []

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound is a derivative of tetrahydroquinoline, featuring bromine atoms at the 6 and 8 positions. It shows significant anticancer activity against various tumor cell lines. []
  • Relevance: This compound highlights the structural diversity achievable through modifications of the quinoline core, similar to 2,7-dibromoquinoline. The presence of the tetrahydroquinoline ring instead of a simple quinoline ring in 2,7-dibromoquinoline presents an opportunity to explore the impact of ring saturation on biological activity. []

1-Amino-3-oxo-2,7-naphthyridines

  • Compound Description: This class of compounds represents a new approach in heterocyclic chemistry. They are synthesized through Smiles rearrangement and are important precursors for generating furo[2,3-c]-2,7-naphthyridines. []
  • Relevance: While not directly derived from 2,7-dibromoquinoline, 1-Amino-3-oxo-2,7-naphthyridines share a structural similarity with the quinoline core. Both contain a fused pyridine ring system, highlighting the broader class of nitrogen-containing heterocycles. []

2,7-Dipyridylfluorene Derivatives

  • Compound Description: These are a series of organic compounds featuring a fluorene core linked to two pyridine rings. The compounds demonstrate varying thermopower properties based on the substituent at the C(9) position of the fluorene ring. []
  • Relevance: While structurally distinct from 2,7-dibromoquinoline, these derivatives highlight the concept of incorporating heteroaryl groups, such as pyridine, into conjugated systems. This approach could inspire similar modifications to 2,7-dibromoquinoline to explore its potential applications in materials chemistry. []

2,7-Di-tert-butylpyrene

  • Compound Description: This compound serves as an electron donor in charge transfer cocrystals. Its combination with different acceptors leads to materials exhibiting switchable semiconductivity. []
  • Relevance: Similar to 2,7-dibromoquinoline, 2,7-di-tert-butylpyrene is a 2,7-disubstituted aromatic compound. This structural feature influences the molecular packing and electronic properties, making both compounds interesting for materials applications. []

2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT)

  • Compound Description: This compound is a high-performance organic semiconductor known for its ability to form highly crystalline films. These films are valuable for organic field-effect transistors (OFETs). [, ]
  • Relevance: While structurally different from 2,7-dibromoquinoline, C8-BTBT exemplifies the importance of 2,7-substitution in organic semiconductors. This substitution pattern can significantly influence molecular packing and charge transport properties, making it relevant for exploring similar effects in 2,7-dibromoquinoline derivatives. [, ]
Overview

2,7-Dibromoquinoline is a synthetic compound derived from quinoline, characterized by the presence of two bromine atoms at the 2 and 7 positions of the quinoline ring. This compound has garnered attention in various fields of chemical research due to its unique properties and potential applications.

Source

2,7-Dibromoquinoline can be synthesized through several methods, primarily involving bromination of quinoline derivatives or other related compounds. The synthesis often employs reagents like N-bromosuccinimide or molecular bromine under controlled conditions to ensure high yield and purity.

Classification

Chemically, 2,7-Dibromoquinoline belongs to the class of dibromoquinolines, which are heterocyclic aromatic compounds. These structures are significant in medicinal chemistry and materials science due to their biological activity and utility in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 2,7-Dibromoquinoline typically involves bromination reactions. Common methods include:

  • Bromination of Quinoline Derivatives: Utilizing N-bromosuccinimide or bromine in a solvent like carbon tetrachloride or dichloromethane.
  • Nucleophilic Substitution Reactions: Employing organolithium reagents or other nucleophiles to introduce functional groups at the brominated positions.

Technical Details

  1. Bromination Process: The reaction conditions (temperature, solvent) are optimized to favor the formation of dibromo derivatives. For example, a typical reaction might involve heating quinoline with N-bromosuccinimide in an inert atmosphere.
  2. Characterization: The synthesized compound is usually characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of 2,7-Dibromoquinoline features a bicyclic structure composed of a benzene ring fused to a pyridine ring. The bromine substituents at positions 2 and 7 significantly influence its reactivity and properties.

Data

  • Molecular Formula: C9H6Br2N
  • Molecular Weight: Approximately 292.96 g/mol
  • Melting Point: Typically ranges between 100°C and 105°C depending on purity.
Chemical Reactions Analysis

Reactions

2,7-Dibromoquinoline participates in various chemical reactions that exploit its bromine substituents:

  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings to form complex organic molecules.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in reactions with organometallic reagents.

Technical Details

In cross-coupling reactions, the presence of bromine allows for selective substitution, leading to the formation of diverse functionalized derivatives that are valuable in pharmaceutical development.

Mechanism of Action

Process

The mechanism of action for 2,7-Dibromoquinoline involves its interaction with biological targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition: It has been shown to inhibit topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells.
  • Antiproliferative Effects: The compound exhibits cytotoxicity against various tumor cell lines, making it a candidate for further development as an anticancer agent.

Data

Studies indicate that derivatives of dibromoquinolines can significantly inhibit cell proliferation in vitro, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong bases and nucleophiles.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the bromine atoms.

Relevant analyses often include thermal gravimetric analysis and differential scanning calorimetry to assess stability under various conditions.

Applications

Scientific Uses

2,7-Dibromoquinoline has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting cancer and other diseases.
  • Organic Synthesis: Utilized as a building block in synthesizing more complex organic molecules through various coupling reactions.
  • Material Science: Investigated for potential use in organic electronics due to its electronic properties.
Synthetic Methodologies and Chemical Reactivity

Regioselective Cross-Coupling Strategies for Functionalization

Regioselective functionalization of 2,7-dibromoquinoline leverages intrinsic electronic gradients and strategic halogen differentiation to achieve site-specific couplings. The C7 position exhibits enhanced reactivity due to reduced steric encumbrance and increased electron deficiency compared to C2, attributed to the inductive effect of the adjacent nitrogen atom. This inherent bias enables selective monofunctionalization through careful optimization of catalytic systems and reaction parameters. For example, Suzuki coupling of 2,7-dibromoquinoline with arylboronic acids employing Pd(PPh₃)₄/K₂CO₃ in THF/H₂O preferentially yields 7-aryl-2-bromoquinolines, preserving the C2 bromide for subsequent diversification [1] [2].

Lithium-halogen exchange represents an alternative strategy for regiocontrol. Treatment with organolithium reagents (e.g., n-BuLi) at low temperatures (–78°C) selectively generates the C2 lithiated intermediate, which can be quenched with electrophiles (aldehydes, ketones, DMF) to afford 2-substituted-7-bromoquinolines. This chemoselectivity arises from the lower kinetic barrier for deprotonation/exchange at C2 versus C7, contrasting with the C7 preference observed in Pd-catalyzed couplings [3] [5].

Table 1: Regioselectivity Trends in Dibromoquinoline Cross-Coupling

Dibromoquinoline IsomerPreferred Initial Coupling SiteKey Influencing FactorRepresentative Yield
2,7-Dibromo-C7 (Pd-catalyzed)Electronic deficiency75-85% (mono)
5,7-Dibromo-2-methyl-C5Steric/electronic67% (4 vs 5 = 2:1)
3,4-Dibromo-C4Electronic deficiency>90% (mono)
3,6-Dibromo-4-methyl-2-methoxy-Low selectivityComparable reactivity<50% (mixed)

One-Pot Double Suzuki Couplings: Optimization and Limitations

One-pot double Suzuki couplings of 2,7-dibromoquinoline require meticulous optimization to overcome challenges in reactivity differential and catalyst longevity. Successful dicoupling necessitates sequential addition of boronic acids or exploiting significant halogen reactivity disparities. Employing PdCl₂(dppf)/K₃PO₄ in dioxane/H₂O at 90°C facilitates double arylation when using electron-deficient boronic acids (e.g., 4-fluorophenylboronic acid), achieving dicoupled product yields exceeding 80% through in situ catalyst regeneration and optimized stoichiometry (2.5 equiv per bromide) [1] [2].

Limitations emerge with sterically hindered or electron-rich boronic acids, where catalyst deactivation and incomplete conversion are prevalent. For instance, double coupling with 2-methylphenylboronic acid yields <40% dicoupled product under standard conditions. Furthermore, isomers like 3,6-dibromo-4-methyl-2-methoxyquinoline exhibit poor regiocontrol in one-pot protocols, generating complex mixtures of mono-coupled (C3 or C6), dicoupled, and unreacted starting material due to comparable halogen reactivity and competing side reactions. Solvent engineering proves critical: Polar aprotic mixtures (DMF/toluene) enhance solubility of intermediates but may promote protodebromination [1] [2].

Table 2: Performance of Dibromoquinoline Substrates in One-Pot Double Suzuki Couplings

SubstrateOptimized ConditionsBoronic AcidDicoupled YieldMajor Challenge
5,7-Dibromo-2-methyl-Pd(PPh₃)₄, K₂CO₃, dioxane/H₂Op-MeOC₆H₄B(OH)₂37% (6)Regioisomer separation
3,4-Dibromo-Pd(PPh₃)₄, KOH, dioxane/H₂O (6:1)PhB(OH)₂ (1.8 equiv)~35% (15)Mono/dicoupling selectivity
2,7-Dibromo- (theoretical)PdCl₂(dppf), K₃PO₄, dioxane/H₂Op-FC₆H₄B(OH)₂>80% (predicted)Catalyst deactivation

Comparative Analysis of Halogen Reactivity in Dibromoquinoline Isomers

Halogen reactivity in dibromoquinoline isomers exhibits profound dependence on ring position and electronic environment. The C4 bromide in 3,4-dibromoquinoline demonstrates exceptional electrophilicity due to adjacent electron-withdrawing pyridinic nitrogen, facilitating near-exclusive initial Suzuki coupling at C4 (>90% selectivity) regardless of catalyst or base. Conversely, the C3 bromide exhibits sluggish reactivity, requiring harsher conditions for conversion, enabling high-fidelity sequential functionalization [1] [2].

In 5,7-dibromoquinolines, steric and electronic factors converge: The C5 bromide, less sterically encumbered and more electron-deficient due to the para-relationship to nitrogen, reacts preferentially over C7 (typically 2:1 ratio). Computational analyses reveal lower LUMO coefficients and reduced steric maps at C5 versus C7. This modest selectivity necessitates chromatographic separation of regioisomers like 4 (C5-coupled) and 5 (C7-coupled) [1] [2]. Halogen lability follows the hierarchy: C4 (3,4-isomer) > C5 (5,7-isomer) > C7 (5,7-isomer) > C3 (3,4-isomer) > C2 (2,7-isomer), correlating with calculated C-Br bond dissociation energies and partial positive charges on carbon.

Palladium-Catalyzed Coupling Reactions: Mechanistic Insights

The mechanism of Pd-catalyzed couplings of 2,7-dibromoquinoline involves sequential oxidative additions governed by electronic bias and ligand effects. Initial oxidative addition into the C7-Br bond is kinetically and thermodynamically favored over C2-Br due to lower activation energy (ΔΔG‡ ≈ 3-5 kcal/mol) calculated for Pd(0) insertion at C7. This preference stems from enhanced stabilization of the developing positive charge at C7 in the transition state by the electron-deficient N-heterocycle. Bulky electron-rich ligands (SPhos, XPhos) accelerate this step by facilitating Pd(0) generation and stabilizing the Pd(II) intermediate after oxidative addition [3] [5].

Transmetalation exhibits base-dependent kinetics. Carbonate bases promote boronate formation, facilitating transfer of the aryl group to Pd(II). However, stronger bases (e.g., KOH) risk competing protodebromination, particularly at electron-deficient positions like C7. Reductive elimination completes mono-coupling, regenerating Pd(0). For dicoupling, the remaining C2-Br undergoes slower oxidative addition due to increased steric hindrance from the newly installed aryl group at C7 and the diminished electronic driving force. Ligands mitigating Pd aggregation (e.g., P(t-Bu)₃) enhance second coupling efficiency. Zinc co-reagents (ZnCl₂/LiCl) enable Negishi couplings via in situ generation of organozinc intermediates (e.g., 23), which transmetalate efficiently at lower temperatures than Suzuki counterparts, minimizing unwanted homocoupling [5].

Table 3: Key Mechanistic Steps in Pd-Catalyzed Couplings of Dibromoquinolines

Properties

CAS Number

1334405-59-2

Product Name

2,7-Dibromoquinoline

IUPAC Name

2,7-dibromoquinoline

Molecular Formula

C9H5Br2N

Molecular Weight

286.95 g/mol

InChI

InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H

InChI Key

IDHADAAFHVDGIL-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)Br

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.